N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide

Description

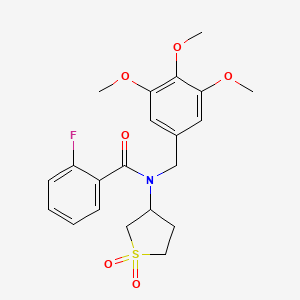

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide is a benzamide derivative characterized by two distinct pharmacophores: a 2-fluorobenzamide core and a 3,4,5-trimethoxybenzyl moiety linked via a tertiary amine to a tetrahydrothiophene-1,1-dioxide (sulfolane) group. The 2-fluoro substitution on the benzamide ring may enhance binding affinity through electronic effects or steric interactions with target proteins.

Properties

Molecular Formula |

C21H24FNO6S |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide |

InChI |

InChI=1S/C21H24FNO6S/c1-27-18-10-14(11-19(28-2)20(18)29-3)12-23(15-8-9-30(25,26)13-15)21(24)16-6-4-5-7-17(16)22/h4-7,10-11,15H,8-9,12-13H2,1-3H3 |

InChI Key |

HZPDXRBYPMDHEY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide typically involves multiple steps, including the formation of the dioxidotetrahydrothiophene ring and the introduction of the fluorine and trimethoxybenzyl groups. Common synthetic routes may involve the use of reagents such as thionyl chloride, fluorinating agents, and methoxybenzyl derivatives. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Scientific Research Applications of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide

This compound is a synthetic organic compound drawing interest for its complex molecular structure. Characterized by a dioxidotetrahydrothiophene ring, a fluorine atom, and a trimethoxybenzyl group, this compound is being explored for diverse applications in chemistry, biology, medicine, and industry.

Applications

- Chemistry this compound serves as a building block in synthesizing complex molecules and as a reagent in chemical reactions.

- Biology The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

- Medicine There is ongoing research exploring its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

- Industry this compound is used in developing new materials and as a precursor in synthesizing specialty chemicals.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.

- Reduction: Reduction reactions can alter the oxidation state of specific atoms within the molecule.

- Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used; for example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Preparation Methods

The synthesis of this compound typically involves multiple steps, including forming the dioxidotetrahydrothiophene ring and introducing the fluorine and trimethoxybenzyl groups. Common synthetic routes may involve using reagents such as thionyl chloride, fluorinating agents, and methoxybenzyl derivatives. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Overview

| Property | Value |

|---|---|

| Description | This compound is a synthetic organic compound with a complex molecular structure. It is characterized by the presence of a dioxidotetrahydrothiophene ring, a fluorine atom, and a trimethoxybenzyl group. |

| Chemical Reactions | Oxidation, reduction, and substitution |

| Applications | Building block in the synthesis of more complex molecules, reagent in various chemical reactions, potential biological activities (antimicrobial, antiviral, and anticancer properties), potential therapeutic agent for various diseases, development of new materials, and precursor in the synthesis of specialty chemicals |

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(3,4,5-trimethoxybenzyl)benzamide

- Key Difference : Replaces the 2-fluoro substituent with a 3-methoxy group.

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide

- Key Difference : Substitutes the 3,4,5-trimethoxybenzyl group with a simple benzyl group.

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide

Antitumor Activity

- Compound 7 (N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide): Exhibits a mean GI50 of 17.90 mM against cancer cell lines, attributed to the 3,4,5-trimethoxybenzyl group’s microtubule-disrupting effects .

- Compound 19 (N-(3,4,5-trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide): Shows superior activity (GI50 = 6.33 mM), likely due to dual trimethoxybenzyl motifs enhancing target engagement .

- The sulfolane group may improve pharmacokinetics by reducing metabolic degradation .

Physicochemical Properties

- Key Trends : The sulfolane group in the target compound reduces logP compared to bromophenyl analogues, enhancing aqueous solubility. Dual trimethoxybenzyl groups in Compound 19 further lower logP, favoring membrane permeability .

Biological Activity

Overview of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide

This compound is a synthetic compound that has garnered attention due to its potential biological activities. It features a tetrahydrothiophene moiety and a fluorobenzamide structure, which may contribute to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs often display significant anticancer properties. For instance:

- Mechanism of Action : The presence of the fluorine atom and the methoxy groups may enhance the compound's ability to interact with biological targets such as enzymes involved in cancer cell proliferation.

- Case Study : In vitro studies on related benzamide derivatives have shown that they can induce apoptosis in various cancer cell lines by modulating signaling pathways like PI3K/Akt and MAPK .

Antimicrobial Properties

Compounds containing thiophene rings are known for their antimicrobial activities. Preliminary studies suggest that:

- Spectrum of Activity : The compound may exhibit activity against both Gram-positive and Gram-negative bacteria. This is attributed to its ability to disrupt bacterial cell membranes.

- Research Findings : A related study demonstrated that thiophene derivatives could inhibit bacterial growth by interfering with metabolic processes crucial for bacterial survival .

Neuroprotective Effects

There is emerging evidence that certain benzamide derivatives can exhibit neuroprotective effects:

- Mechanism : These compounds may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

- Case Study : A study on similar compounds showed a reduction in neuroinflammation markers in animal models of Alzheimer's disease .

Data Table of Biological Activities

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer : The synthesis of benzamide derivatives typically involves coupling substituted benzoyl chlorides with amines. For example, demonstrates the use of 3,4,5-trimethoxybenzoyl chloride and salicylamide in a reaction catalyzed by pyridine or DMF, achieving a 33% yield after purification via preparative HPLC . To optimize the process:

- Use anhydrous conditions to minimize hydrolysis of the benzoyl chloride.

- Employ coupling agents like HATU or DCC to enhance reaction efficiency.

- Purify intermediates via column chromatography before final crystallization to reduce impurities.

NMR (e.g., H, C) and HPLC (>95% purity) are critical for verifying structural integrity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- H NMR : Identifies substituents on the benzamide core (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons at δ 6.9–7.9 ppm) .

- HRMS (ESI) : Confirms molecular weight (e.g., calculated [M+H] for related compounds: 332.1129, observed: 332.1135) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding interactions (e.g., SHELX software for refinement ).

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Anticancer screening : Use the NCI-60 cell line panel to determine GI values (e.g., analogues with 3,4,5-trimethoxybenzyl groups showed GI = 6.33–17.90 µM in ).

- Anti-inflammatory testing : COX-2 inhibition assays (IC) and carrageenan-induced rat paw edema models (see for COX-2 SAR ).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogues with improved potency?

- Methodological Answer :

- Core modifications : Replace the tetrahydrothiophene dioxide group with cyclohexane or pyrimidine rings to enhance solubility (e.g., ).

- Substituent effects : Fluorine at position 2 on the benzamide improves metabolic stability, while 3,4,5-trimethoxybenzyl enhances COX-2 selectivity .

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., highlights DFT and Hirshfeld surface analysis for supramolecular interactions ).

Q. What strategies address low cellular permeability observed in related 3,4,5-trimethoxybenzyl derivatives?

- Methodological Answer :

- Prodrug design : Esterify polar groups (e.g., diacetoxymethyl esters in increased membrane permeability, reducing IC from >100 µM to 3 µM ).

- Lipid conjugation : Attach C12–C18 alkyl chains to the benzamide nitrogen to enhance lipophilicity.

- Nanoparticle encapsulation : Use PLGA nanoparticles for sustained release (refer to for nanoparticle formulation principles ).

Q. How should crystallographic data be interpreted to resolve structural ambiguities?

- Methodological Answer :

- SHELX refinement : Use SHELXL for small-molecule refinement and SHELXD for phase resolution ( ).

- Hydrogen-bonding networks : Analyze intermolecular interactions (e.g., N–H···O/F bonds in stabilizes crystal packing ).

- Twinned data : Apply TwinRotMat or PLATON to deconvolute overlapping reflections in high-symmetry space groups.

Q. How can contradictory biological data (e.g., varying GI across studies) be reconciled?

- Methodological Answer :

- Assay standardization : Normalize results using reference compounds (e.g., 5-FU or erlotinib in ).

- Metabolic stability : Pre-incubate compounds with liver microsomes (e.g., human S9 fraction) to account for degradation.

- Cell line heterogeneity : Use RNA-seq or proteomics to correlate target expression levels with activity (e.g., used HCT-116 and MCF-7 cells ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.